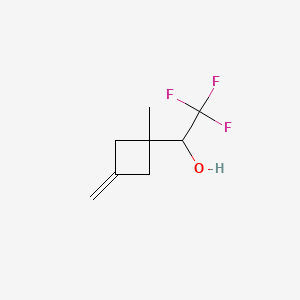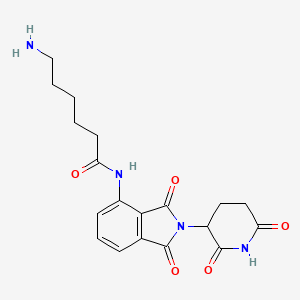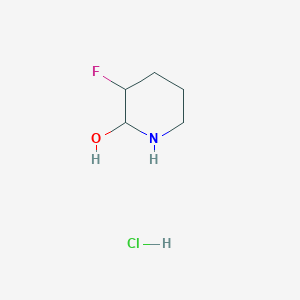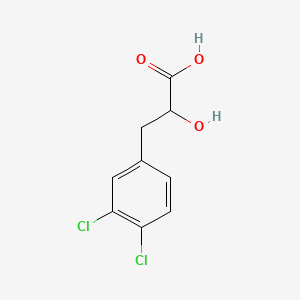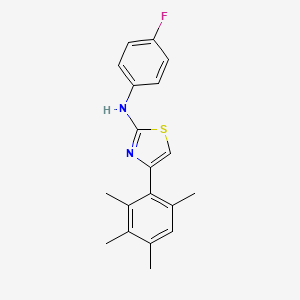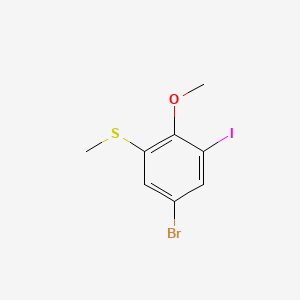
5-Bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, iodine, methoxy, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene typically involves multi-step reactions starting from a benzene derivative. One common approach includes:
Halogenation: Introduction of bromine and iodine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Methoxylation: Introduction of the methoxy group (-OCH3) using methanol in the presence of a catalyst.
Thiomethylation: Introduction of the methylsulfanyl group (-SCH3) using methylthiol or dimethyl sulfide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The methoxy and methylsulfanyl groups can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium or nickel catalysts in the presence of appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while coupling reactions can form biaryl compounds.
Scientific Research Applications
5-Bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 5-Bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-iodo-5-methoxybenzene: Similar structure but lacks the methylsulfanyl group.
2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one: Contains a pyridine ring instead of a benzene ring.
3-Bromoiodobenzene: Lacks the methoxy and methylsulfanyl groups.
Uniqueness
5-Bromo-1-iodo-2-methoxy-3-(methylsulfanyl)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and iodine allows for selective functionalization, while the methoxy and methylsulfanyl groups provide additional sites for chemical modification.
Properties
Molecular Formula |
C8H8BrIOS |
|---|---|
Molecular Weight |
359.02 g/mol |
IUPAC Name |
5-bromo-1-iodo-2-methoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8BrIOS/c1-11-8-6(10)3-5(9)4-7(8)12-2/h3-4H,1-2H3 |
InChI Key |
OBYYZHVDBOBZAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)Br)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-Difluorodispiro[3.1.36.14]decane-2-sulfonyl fluoride](/img/structure/B13483011.png)
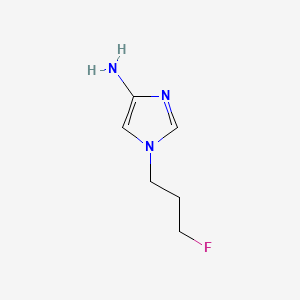
![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13483024.png)
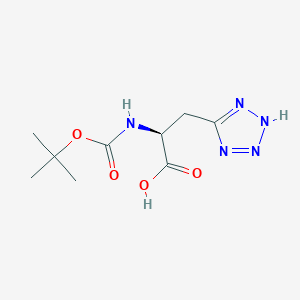
![2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide](/img/structure/B13483064.png)
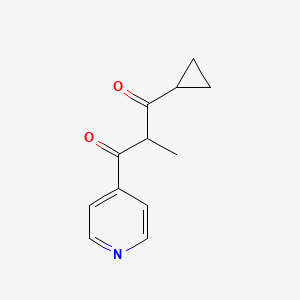
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate](/img/structure/B13483071.png)
